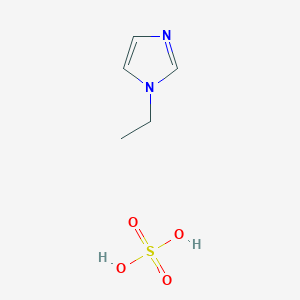
4-Phenyldec-5-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyldec-5-EN-2-one is an organic compound with the molecular formula C16H22O. It is characterized by a phenyl group attached to a decenone backbone, specifically at the 4th position of the dec-5-en-2-one structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyldec-5-EN-2-one can be achieved through several methods. One common approach involves the use of Schwartz’s reagent. An oven-dried 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, rubber septum, and a water condenser provided with an argon atmosphere inlet is charged with Schwartz’s reagent (9.36 g, 36.3 mmol) . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4-Phenyldec-5-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-Phenyldec-5-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-Phenyldec-5-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Phenylacetone (P2P): An aromatic ketone with a similar structure but different functional groups.
Phenolic Compounds: These compounds share the phenyl group but differ in their chemical properties and reactivity.
Uniqueness
4-Phenyldec-5-EN-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
649766-41-6 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
4-phenyldec-5-en-2-one |
InChI |
InChI=1S/C16H22O/c1-3-4-5-7-12-16(13-14(2)17)15-10-8-6-9-11-15/h6-12,16H,3-5,13H2,1-2H3 |
InChIキー |
DLZWAFHUNZAWRY-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
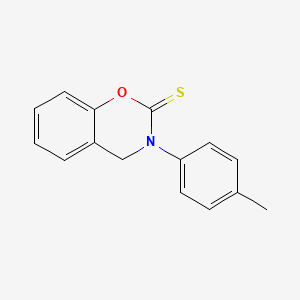
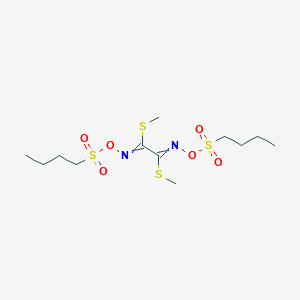
![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
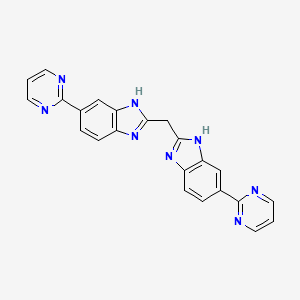

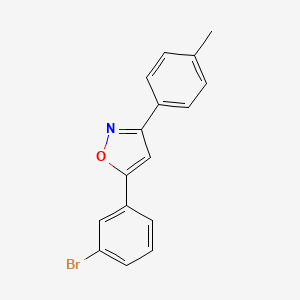
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
